molecular formula C8H5F2NO2 B13650687 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13650687
M. Wt: 185.13 g/mol
InChI Key: UXXZOKFKACJTON-UHFFFAOYSA-N
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Description

6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine core with two fluorine atoms at the 6 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate fluorinated precursors with suitable reagents under controlled conditions. One common method involves the cyclization of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which can be achieved under mild conditions without the need for a catalyst . This reaction generally yields high amounts of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sulfur ylides and α,β-unsaturated imines . These reactions are typically carried out under mild conditions, often without the need for a catalyst.

Major Products Formed

The major products formed from reactions involving this compound include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .

Scientific Research Applications

6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with molecular targets through its fluorine atoms and heterocyclic core. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one include other fluorinated benzoxazines and related heterocycles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

6,8-difluoro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5F2NO2/c9-5-1-4-3-13-8(12)11-7(4)6(10)2-5/h1-2H,3H2,(H,11,12)

InChI Key

UXXZOKFKACJTON-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)F)NC(=O)O1

Origin of Product

United States

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